molecular formula C26H41NO5S B10859348 Quadazocine mesylate CAS No. 71276-44-3

Quadazocine mesylate

Cat. No.: B10859348
CAS No.: 71276-44-3
M. Wt: 479.7 g/mol
InChI Key: OKLHDYDHKBFXCK-IHOLGCEMSA-N
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Description

Quadazocine mesylate is an opioid antagonist belonging to the benzomorphan family. It is primarily used in scientific research due to its ability to act as a silent antagonist at the three major opioid receptors: μ (mu), κ (kappa), and δ (delta). This compound has a significant preference for the μ receptor and the κ2 subtype, making it a valuable tool in studying opioid receptor interactions and the effects of opioid agonists like morphine and fentanyl .

Preparation Methods

The synthesis of Quadazocine mesylate involves several steps, starting with the preparation of the core benzomorphan structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Quadazocine mesylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The mesylate group can be substituted with other nucleophiles in nucleophilic substitution reactions.

    Hydrolysis: The mesylate group can be hydrolyzed to form the corresponding alcohol

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Quadazocine mesylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Quadazocine mesylate exerts its effects by binding to the μ, κ, and δ opioid receptors, acting as a silent antagonist. This means it blocks the receptors without activating them, thereby preventing the effects of opioid agonists. The compound has a higher affinity for the μ receptor and the κ2 subtype, making it particularly effective in reversing the effects of μ and κ opioid agonists .

Comparison with Similar Compounds

Quadazocine mesylate is similar to other opioid antagonists such as naloxone and naltrexone. it has a unique profile due to its higher affinity for the μ receptor and the κ2 subtype. This makes it more selective in its antagonistic effects compared to other compounds. Similar compounds include:

This compound’s selectivity and potency make it a valuable tool in opioid receptor research and the development of new therapeutic agents.

Properties

CAS No.

71276-44-3

Molecular Formula

C26H41NO5S

Molecular Weight

479.7 g/mol

IUPAC Name

1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid

InChI

InChI=1S/C25H37NO2.CH4O3S/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18;1-5(2,3)4/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3;1H3,(H,2,3,4)/t23-,24+,25?;/m0./s1

InChI Key

OKLHDYDHKBFXCK-IHOLGCEMSA-N

Isomeric SMILES

C[C@]12CCN([C@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O

Canonical SMILES

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O

Origin of Product

United States

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